molecular formula C9H7F4NO2 B1334698 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate CAS No. 200876-83-1

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

Katalognummer: B1334698
CAS-Nummer: 200876-83-1
Molekulargewicht: 237.15 g/mol
InChI-Schlüssel: SJGCLODTAXBKGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is an organic compound with the molecular formula C9H7F4NO2 It is characterized by the presence of both trifluoroethyl and fluorophenyl groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted carbamates, while hydrolysis would produce 2-fluoroaniline and 2,2,2-trifluoroethanol.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of materials with unique properties, such as increased stability or altered solubility.

Wirkmechanismus

The mechanism by which 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. For example, the trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact pathways involved would depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroethylamine: Another fluorinated compound with similar reactivity but different functional groups.

    2,2,2-Trifluoroethyl isocyanate: Shares the trifluoroethyl group but has different reactivity due to the isocyanate functional group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in organic synthesis.

Uniqueness

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is unique due to the combination of the trifluoroethyl and fluorophenyl groups, which confer distinct chemical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

IUPAC Name

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGCLODTAXBKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.